

# Disulfo-ICG Carboxylic Acid: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: *Disulfo-ICG carboxylic acid*

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An In-depth Examination of the Physicochemical Properties and Bioconjugation of a Near-Infrared Fluorophore for Advanced Imaging Applications

Disulfo-Indocyanine Green (ICG) carboxylic acid is a water-soluble, near-infrared (NIR) fluorescent dye that has emerged as a valuable tool for researchers in drug development and various scientific fields. Its favorable optical properties, coupled with a reactive carboxylic acid group, enable its conjugation to a wide array of biomolecules, facilitating sensitive in vivo imaging and tracking studies. This technical guide provides a comprehensive overview of the core physicochemical properties of **Disulfo-ICG carboxylic acid** and detailed protocols for its application in bioconjugation.

## Core Physicochemical Properties

**Disulfo-ICG carboxylic acid** is a derivative of Indocyanine Green, engineered for enhanced aqueous solubility and bioconjugation capabilities. The introduction of two sulfonate groups and a carboxylic acid moiety significantly influences its molecular characteristics and utility in biological systems.

Property	Value	Reference
Molecular Weight	935.04 g/mol	[1][2][3][4]
Molecular Formula	C45H48N2Na2O11S3	[1][2][3][4]
Appearance	Green solid	[1]
Excitation Maximum ( $\lambda_{ex}$ )	757 nm	[1]
Emission Maximum ( $\lambda_{em}$ )	835 nm	[1]
Solubility	Soluble in water and DMSO.	[4]

## Bioconjugation of Disulfo-ICG Carboxylic Acid to Amine-Containing Biomolecules

The presence of a terminal carboxylic acid group on the Disulfo-ICG molecule allows for its covalent attachment to primary amines, such as those found on the surface of proteins (e.g., lysine residues) and amine-modified oligonucleotides. A widely employed and effective method for this conjugation is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[5][6][7] This "zero-length" crosslinking chemistry forms a stable amide bond between the dye and the target molecule without introducing a spacer arm.[8]

### General Experimental Protocol: Two-Step EDC/NHS Coupling

This protocol outlines a general procedure for the conjugation of **Disulfo-ICG carboxylic acid** to a protein. Optimization of molar ratios and reaction conditions may be necessary for specific applications.

Materials:

- **Disulfo-ICG carboxylic acid**
- Protein or other amine-containing biomolecule

- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
- Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-8.0
- Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
- Desalting column (e.g., Sephadex G-25)
- Anhydrous Dimethylsulfoxide (DMSO)

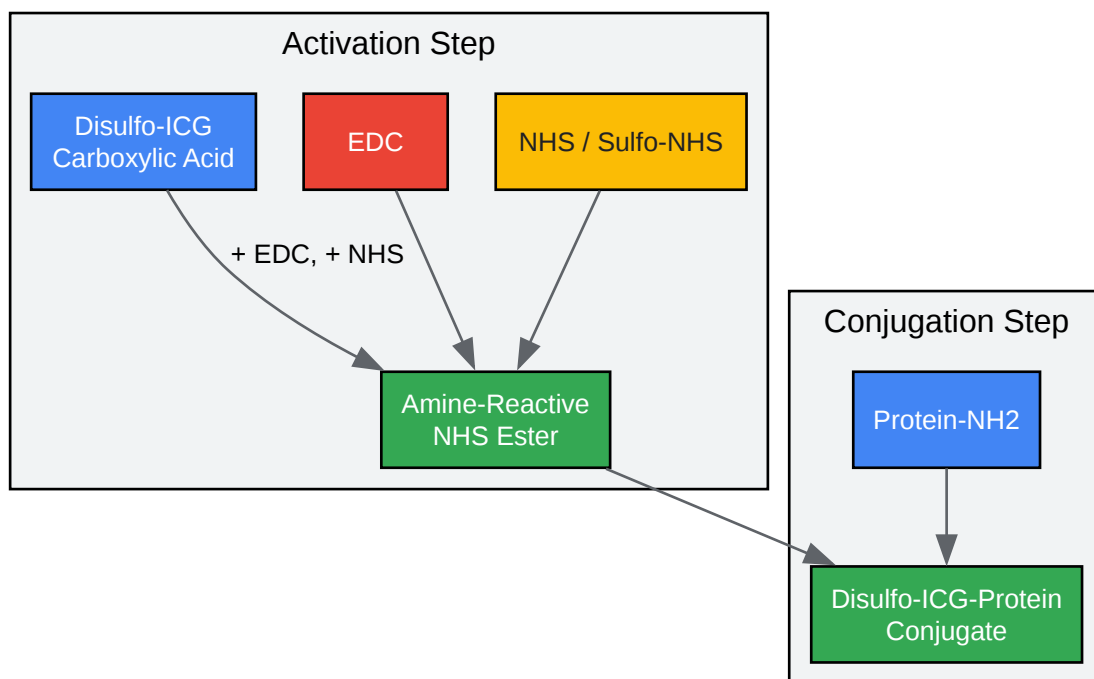
#### Procedure:

- Preparation of Reagents:
  - Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.
  - Prepare a stock solution of **Disulfo-ICG carboxylic acid** in anhydrous DMSO.
  - Prepare the protein solution in the Activation Buffer. The recommended protein concentration is typically 2-10 mg/mL.<sup>[9]</sup>
- Activation of **Disulfo-ICG Carboxylic Acid**:
  - In a microcentrifuge tube, add the **Disulfo-ICG carboxylic acid** solution to the Activation Buffer.
  - Add a 5 to 10-fold molar excess of EDC and NHS/Sulfo-NHS to the **Disulfo-ICG carboxylic acid** solution.
  - Incubate the reaction mixture for 15-30 minutes at room temperature to form the amine-reactive NHS ester.<sup>[5][6]</sup>
- Conjugation to the Protein:

- Immediately add the activated Disulfo-ICG NHS ester solution to the protein solution in the Coupling Buffer. The pH of the reaction mixture should be between 7.2 and 8.0 for efficient coupling to primary amines.[\[6\]](#)[\[9\]](#)
- The molar ratio of the activated dye to the protein should be optimized, but a starting point of 10-20 fold molar excess of the dye is recommended.
- Incubate the reaction for 1-2 hours at room temperature, protected from light.
- Quenching the Reaction:
  - Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by consuming any unreacted NHS esters.
  - Incubate for an additional 15-30 minutes at room temperature.
- Purification of the Conjugate:
  - Remove the unreacted dye and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS or another suitable storage buffer.
  - Collect the fractions containing the labeled protein. The success of the conjugation can be monitored by measuring the absorbance of the fractions at 280 nm (for protein) and ~757 nm (for Disulfo-ICG).

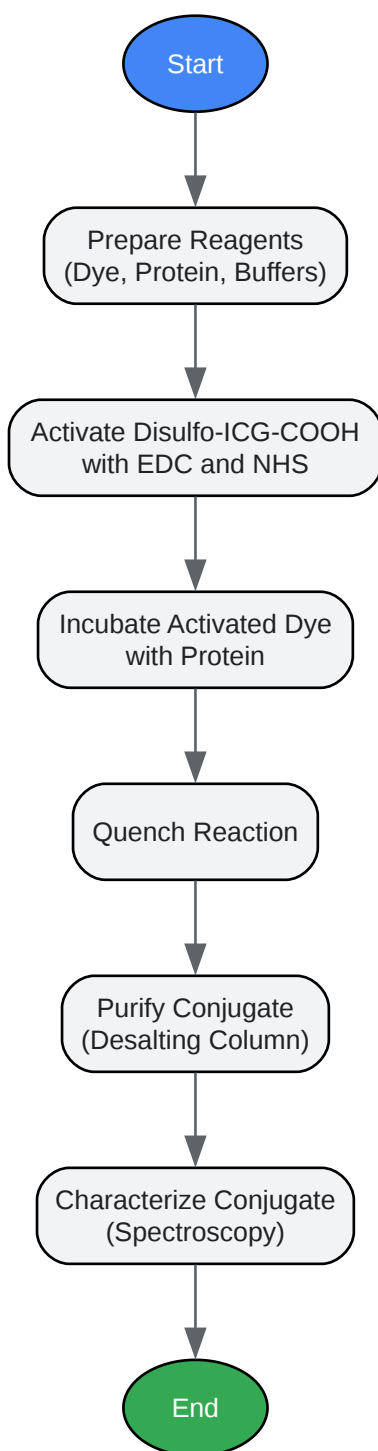
## Experimental Workflow and Logical Relationships

The following diagrams illustrate the chemical reaction pathway for the EDC/NHS-mediated conjugation and the overall experimental workflow.



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Caption: EDC/NHS Coupling Reaction Pathway.



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Caption: Bioconjugation Experimental Workflow.

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